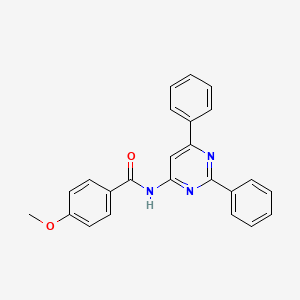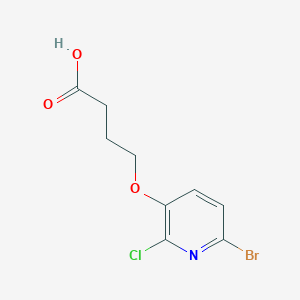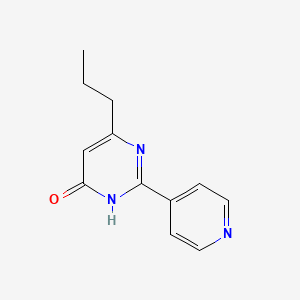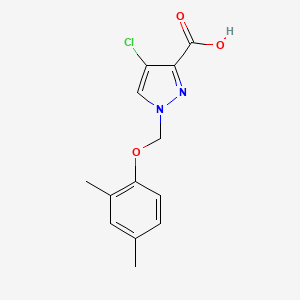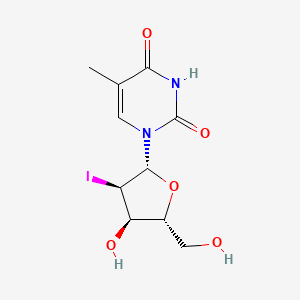
3-(Triphenyl-lambda~5~-phosphanylidene)cinnolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridazine ring This specific compound is characterized by the presence of a triphenylphosphoranylidene group attached to the cinnolin-4(3H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one typically involves the reaction of cinnolin-4(3H)-one with triphenylphosphine. One common method is the Wittig reaction, where cinnolin-4(3H)-one is treated with triphenylphosphine and an appropriate base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid to form oxides and dioxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxides and dioxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted cinnolin-4(3H)-one derivatives.
Applications De Recherche Scientifique
3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnolin-4(3H)-one: The parent compound without the triphenylphosphoranylidene group.
Triphenylphosphoranylidene derivatives: Compounds with similar phosphoranylidene groups attached to different cores.
Other cinnoline derivatives: Compounds with various substituents on the cinnoline core.
Uniqueness
3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
109773-41-3 |
|---|---|
Formule moléculaire |
C26H19N2OP |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3-(triphenyl-λ5-phosphanylidene)cinnolin-4-one |
InChI |
InChI=1S/C26H19N2OP/c29-25-23-18-10-11-19-24(23)27-28-26(25)30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Clé InChI |
UBVIGPSXBKNXAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C2C(=O)C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


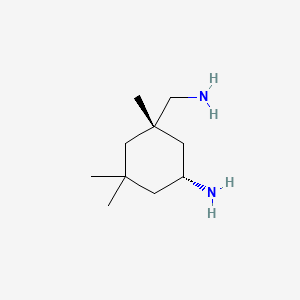
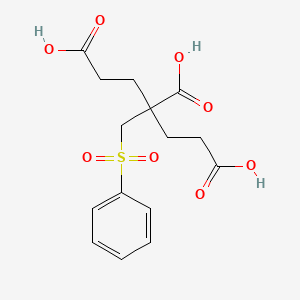

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
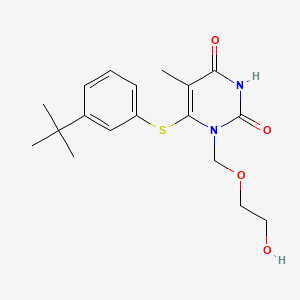
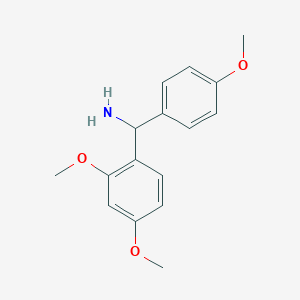
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
